molecular formula C12H23O5P B14600084 Cyclohexyl ethyl 3-oxobutan-2-yl phosphate CAS No. 61010-65-9

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate

Cat. No.: B14600084
CAS No.: 61010-65-9
M. Wt: 278.28 g/mol
InChI Key: KWQXBTBILYPDCI-UHFFFAOYSA-N
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Description

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate is an organophosphate compound with a complex structure that includes cyclohexyl, ethyl, and 3-oxobutan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl ethyl 3-oxobutan-2-yl phosphate typically involves the reaction of cyclohexanol, ethyl acetoacetate, and phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the phosphate ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of cyclohexyl ethyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl methyl 3-oxobutan-2-yl phosphate
  • Cyclohexyl propyl 3-oxobutan-2-yl phosphate
  • Cyclohexyl butyl 3-oxobutan-2-yl phosphate

Uniqueness

Cyclohexyl ethyl 3-oxobutan-2-yl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and other molecular targets, making it valuable for research and industrial applications.

Properties

CAS No.

61010-65-9

Molecular Formula

C12H23O5P

Molecular Weight

278.28 g/mol

IUPAC Name

cyclohexyl ethyl 3-oxobutan-2-yl phosphate

InChI

InChI=1S/C12H23O5P/c1-4-15-18(14,16-11(3)10(2)13)17-12-8-6-5-7-9-12/h11-12H,4-9H2,1-3H3

InChI Key

KWQXBTBILYPDCI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1CCCCC1)OC(C)C(=O)C

Origin of Product

United States

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